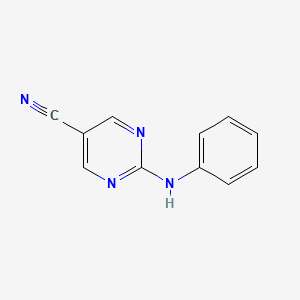

![molecular formula C17H19F3N2O2 B2997095 N-(2-ethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide CAS No. 1009691-02-4](/img/structure/B2997095.png)

N-(2-ethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

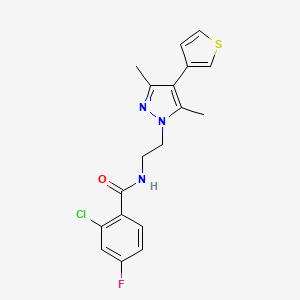

This compound is a pyrrolidine derivative, which is a class of organic compounds containing a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom and four carbon atoms . The presence of the trifluoro-3-oxobut-1-enyl group suggests that this compound might have interesting reactivity due to the electron-withdrawing nature of the trifluoro group and the presence of a carbonyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, followed by the introduction of the trifluoro-3-oxobut-1-enyl group . The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, an ethylphenyl group, and a trifluoro-3-oxobut-1-enyl group . The exact three-dimensional structure would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the trifluoro-3-oxobut-1-enyl group, which could potentially undergo various reactions due to the presence of a carbonyl group and the electron-withdrawing nature of the trifluoro group . The pyrrolidine ring might also participate in reactions, particularly if it is substituted .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoro group might increase its lipophilicity, which could influence its solubility and distribution in the body if it is used as a drug .Aplicaciones Científicas De Investigación

Enantioselective Synthesis and Chemical Properties

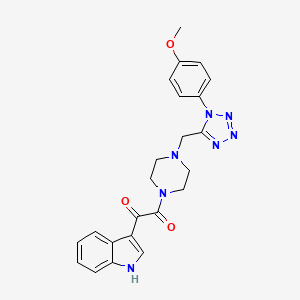

One area of research has focused on the Michael reaction of chiral 3-substituted secondary enaminoesters with 2-substituted nitroethylenes, leading to products with good to excellent diastereoselectivity. This methodology has been instrumental in synthesizing pyrrolines or pyrrolidines, which are structurally related to the target compound. The process involves catalytic reduction and cyclization steps, showcasing the compound's potential for generating enantioselective products in organic synthesis (Revial et al., 2000).

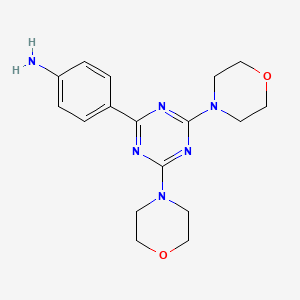

Synthesis of Heterocyclic Compounds

Research has also highlighted the versatility of related diazoketoesters for synthesizing a wide range of trifluoromethyl heterocycles. These compounds, through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, provide a diverse set of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines. This indicates the potential of using similar chemical frameworks for generating diverse heterocyclic compounds with various applications in medicinal chemistry and material science (Honey et al., 2012).

Metal–Organic Frameworks (MOFs)

Another dimension of research involves the synthesis and study of carboxylate-assisted ethylamide metal–organic frameworks (MOFs). These studies provide insights into the structural, thermostability, and luminescence properties of MOFs. Through the incorporation of ethylamide and carboxylate functionalities, researchers have developed materials with unique properties, which may have implications for catalysis, gas storage, and sensing applications (Sun et al., 2012).

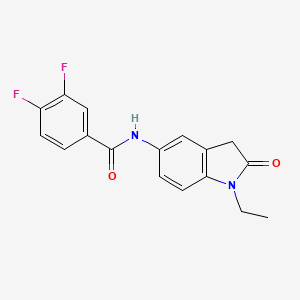

Anticonvulsant and Antimicrobial Activities

Studies on compounds structurally related to the target molecule have also been conducted to explore their potential pharmacological activities. For instance, anticonvulsant enaminones have been examined for their hydrogen bonding properties, which play a crucial role in their biological activity. Such research underscores the importance of structural analysis in understanding the bioactivity of complex organic compounds (Kubicki et al., 2000).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-ethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N2O2/c1-2-12-6-3-4-7-13(12)21-16(24)14-8-5-10-22(14)11-9-15(23)17(18,19)20/h3-4,6-7,9,11,14H,2,5,8,10H2,1H3,(H,21,24)/b11-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDJFOBCPUYDIZ-PKNBQFBNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2CCCN2C=CC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3,4-dichlorophenyl)methanone](/img/structure/B2997018.png)

![N-(benzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2997020.png)

![2-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2997034.png)

![2-(naphthalen-1-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2997035.png)